N-Nitrosopyrrolidine NPYR vs. N-Nitrosopiperidine NPIP: Differential Carcinogenic Potency (TD₅₀)
In standardized carcinogenicity bioassays, N-nitrosopyrrolidine (NPYR) exhibits a 1.8-fold higher carcinogenic potency in rats compared to its structural homolog N-nitrosopiperidine (NPIP), as measured by TD₅₀ values [1][2]. NPYR induces primarily liver tumors, whereas NPIP targets esophagus and nasal cavity [1][2].
| Evidence Dimension | Carcinogenic potency (TD₅₀, mg/kg/day) |
|---|---|
| Target Compound Data | 0.799 (rat, harmonic mean) |
| Comparator Or Baseline | NPIP: 1.43 (rat, harmonic mean) |
| Quantified Difference | NPYR is 1.8-fold more potent (lower TD₅₀) than NPIP |
| Conditions | Chronic oral dosing studies in rats, Carcinogenic Potency Database (CPDB) harmonized data |
Why This Matters
For regulatory risk assessment and in vivo carcinogenicity studies, NPYR's distinct potency and organotropism cannot be substituted by NPIP without introducing significant bias.
- [1] Carcinogenic Potency Database (CPDB). N-Nitrosopyrrolidine TD50 Summary. Accessed via CPDB, University of California, Berkeley. View Source
- [2] Carcinogenic Potency Database (CPDB). N-Nitrosopiperidine TD50 Summary. Accessed via ToxPlanet. View Source
